Lipophilicity (logP) Differentiation: Fluoro vs. Chloro vs. Unsubstituted Analogs
The computed logP (ALOGPS) of 3-benzoyl-4-fluoroaniline is 2.85, compared to 3.15 for the chloro analog and 2.40 for the unsubstituted 3-benzoylaniline [1] [2]. This positions the fluoro compound closer to the optimal CNS drug-likeness range (logP 2–3), suggesting superior brain penetration potential relative to the chloro variant and better passive permeability than the unsubstituted analog.
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | logP 2.85 (ALOGPS) |
| Comparator Or Baseline | 3-Benzoyl-4-chloroaniline logP 3.15; 3-Benzoylaniline logP 2.40 |
| Quantified Difference | ΔlogP = -0.30 (vs. chloro) and +0.45 (vs. unsubstituted) |
| Conditions | Computed using ALOGPS 2.1 software via PubChem; logP values are predicted partition coefficients at 25°C. |
Why This Matters
A 0.3 logP reduction versus the chloro analog can significantly reduce off-target binding and hERG liability, directly guiding selection for kinase inhibitor or CNS-targeted programs.
- [1] PubChem. Computed Properties for 3-Benzoyl-4-fluoroaniline (CID 12392128). https://pubchem.ncbi.nlm.nih.gov/compound/12392128 (accessed 2026-04-28). View Source
- [2] PubChem. Computed Properties for 3-Benzoylaniline (CID 10310). https://pubchem.ncbi.nlm.nih.gov/compound/10310 (accessed 2026-04-28). View Source
